molecular formula C13H18N2O2 B2613680 Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate CAS No. 154972-21-1

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate

Cat. No.: B2613680
CAS No.: 154972-21-1
M. Wt: 234.299
InChI Key: FULUIUKVVTWQCX-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms

Properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-phthalazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14-15/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULUIUKVVTWQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate typically involves the reaction of phthalic anhydride with tert-butylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2O2
  • CAS Number : 154972-21-1

The compound is a derivative of phthalazine, characterized by the presence of a tert-butyl group and a carboxylate functional group. These substituents enhance its reactivity and solubility in organic solvents.

Chemistry

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as:

  • Esterification
  • Hydrogenation
  • Cyclization

These reactions enable the formation of diverse chemical entities that can be further explored for their properties and applications.

Biology

Research into the biological activities of this compound has revealed its potential as:

  • Enzyme Inhibitor : Studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.
  • Neuroprotective Agent : Preliminary findings indicate that it may protect against neurodegenerative conditions by modulating oxidative stress responses in cells.

Case Study : A study published in Molecules highlighted the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes, suggesting a potential pathway for neuroprotective applications .

Medicine

The compound is being investigated for its pharmacological properties. Its derivatives are being explored as:

  • Pharmaceutical Intermediates : Potential precursors for drug development targeting conditions such as hypertension and neurodegenerative diseases.

Example : A patent describes the use of tetrahydrophthalazine derivatives for treating hypertension, indicating their therapeutic relevance .

Industry

In industrial applications, this compound is used in:

  • Material Development : As an additive or modifier in polymers and coatings to enhance performance characteristics.
  • Chemical Processes : In the synthesis of specialty chemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate: Similar compounds include other phthalazine derivatives with different substituents.

    Phthalazine: The parent compound, phthalazine, shares the core structure but lacks the tert-butyl and carboxylate groups.

Uniqueness

This compound is unique due to its specific tert-butyl and carboxylate substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, metabolic stability, and relevant case studies.

This compound is characterized by the molecular formula C13H17N3O2C_{13}H_{17}N_{3}O_{2} and a molecular weight of 247.29 g/mol. The synthesis typically involves the reaction of phthalic anhydride with tert-butylamine under controlled conditions to yield the desired product .

Pharmacological Effects

  • Antioxidant Activity : Some studies suggest that derivatives of tetrahydrophthalazine compounds exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases .
  • Cytotoxicity : Research indicates that certain phthalazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted that modifications in the structure can enhance or reduce inhibitory effects on cytochrome P450 enzymes, which play a significant role in drug metabolism .

Metabolic Stability

The presence of the tert-butyl group is often associated with metabolic lability; however, modifications can enhance stability. Research highlights that replacing the tert-butyl group with more stable moieties can lead to increased metabolic stability without compromising bioactivity .

In Vitro Studies

A study conducted on various analogues of tetrahydrophthalazine showed that those containing the tert-butyl group were more susceptible to oxidative metabolism compared to their modified counterparts. The major metabolic pathway identified was oxidation at the tert-butyl position leading to reduced bioavailability and efficacy .

In Vivo Studies

In vivo studies using animal models demonstrated that modifications to the tert-butyl group significantly impacted pharmacokinetics. For example, replacing it with a trifluoromethylcyclopropyl group led to a marked decrease in clearance rates when tested in rats, indicating enhanced stability and prolonged action in biological systems .

Table 1: Metabolic Stability Comparison

CompoundClearance (mL/min/kg)Metabolic Stability
This compound63Low
Trifluoromethylcyclopropyl analogue30High
Hydroxylated analogue55Moderate

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa25
Modified analogueMCF-715
Control (untreated)->100

Q & A

Q. What statistical methods are appropriate for analyzing synthetic yield variations across batches?

  • Methodology :
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., catalyst loading, temperature) .
  • ANOVA : Quantify the significance of observed yield differences.
  • Machine Learning : Train models on historical data to predict optimal reaction conditions .

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